S-Phenylmercapturic acid
Overview
Description
Synthesis Analysis
S-PMA is formed in the human body as a result of the metabolic processing of benzene. Benzene is metabolized to benzene oxide-oxepin, which then reacts with glutathione to form S-phenylglutathione. This metabolite undergoes further processing, leading to the formation of S-PMA, which is excreted in urine. This metabolic pathway highlights the body's defense mechanism against benzene toxicity, capturing the reactive intermediate (benzene oxide) and facilitating its excretion.
Molecular Structure Analysis
The molecular structure of S-PMA involves a phenyl group attached to a sulfur atom, which is further linked to a carbonyl group forming the mercapturic acid moiety. This structure is crucial for its biological activity and detection in urine as a biomarker for benzene exposure. The specific molecular interactions of S-PMA with analytical detection systems, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), underpin its reliable quantification in biomonitoring studies.
Chemical Reactions and Properties
S-PMA's chemical properties, including its reactivity and stability, are fundamental to its role as a biomarker. It is stable under acidic and neutral conditions, allowing for its detection in urine samples without significant degradation. The compound's reactivity with detection reagents in analytical methods, such as derivatization in chromatography, enhances its detectability and quantification accuracy.
Physical Properties Analysis
The physical properties of S-PMA, such as solubility in water and organic solvents, are important for its extraction and analysis from biological matrices. Its moderate polarity allows for efficient extraction from urine using techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE), facilitating its subsequent analysis by chromatographic and mass spectrometric methods.
Chemical Properties Analysis
S-PMA's chemical behavior, particularly its response to analytical procedures, is crucial for its detection and quantification. The compound's ionization under negative electrospray ionization conditions and its specific mass-to-charge (m/z) transitions are utilized in LC-MS/MS methods for sensitive and specific detection in urine samples. These analytical characteristics enable the differentiation of S-PMA from other urinary constituents and potential biomarkers.
Scientific Research Applications
Methods of Application or Experimental Procedures The level of urinary S-phenylmercapturic acid (U-SPMA) is determined using high-performance liquid chromatography/mass spectrography (HPLC/MS) method . The concentration of airborne benzene is also measured, and three segments are divided with different levels of exposure .
Results or Outcomes In a study conducted on Chinese shoe-making workers exposed to benzene at levels lower than 10 parts per million (ppm), good linearity of U-SPMA was observed within the range from 10 to 320 μg/L . The median U-SPMA concentrations were 49.55, 102.15, and 335.69 μg/gCr for exposure levels of <6.0, 6.0 to ≤ 10.0, and 10 to 32.5 mg/m3, respectively . A good linear correlation was found between U-SPMA levels and airborne benzene concentrations .
Methods of Application or Experimental Procedures Different laboratories use different methods for the quantitation of SPMA, including various types of liquid chromatography-mass spectrometry (LC-MS/MS) methods . These methods can yield different results depending on the pH conditions used during sample preparation . For instance, a precursor of SPMA, known as pre-SPMA, can dehydrate to SPMA at acidic pH .
Results or Outcomes An inter-laboratory comparison study found that the observed urinary SPMA concentrations were proportionally higher at lower pH . The method with the neutral preparation pH yielded results about 60% lower than the method using the most acidic conditions . The variability in results in human urine samples across methods is driven by the acid-mediated conversion of pre-SPMA to SPMA .
Safety And Hazards
When handling S-PMA, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-acetamido-3-phenylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICOZWHZVMOPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344809 | |
Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Phenylmercapturic acid | |
CAS RN |
20640-68-0, 4775-80-8, 20614-68-0 | |
Record name | Cysteine, N-acetyl-S-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20640-68-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC17197 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Phenylmercapturic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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